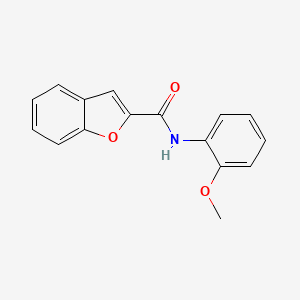![molecular formula C18H18N2O5 B5543427 (3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5543427.png)
(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of compounds known for their intricate molecular structure and potential for diverse applications in organic chemistry. Its molecular structure suggests a complex synthesis process and distinctive chemical and physical properties.
Synthesis Analysis
Synthesizing this compound likely involves multi-step reactions and precise control of conditions. For instance, Yıldırım et al. (2005) described the functionalization reactions of related compounds, emphasizing the importance of reaction mechanisms and theoretical studies in synthesis processes (Yıldırım, Kandemirli, & Demir, 2005).
Molecular Structure Analysis
The molecular structure of such compounds is usually confirmed through spectroscopic methods and X-ray crystallography. For example, Lv et al. (2013) conducted an X-ray crystal structure determination to confirm the molecular structure of a similar compound (Lv, Zhang, Xie, & Zhao, 2013).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, leading to the formation of new compounds. Studies like those by Tamazawa et al. (1986) provide insights into the stereochemistry and reactivity of such compounds (Tamazawa, Arima, Kojima, Isomura, Okada, Fujita, Furuya, Takenaka, Inagaki, & Terai, 1986).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are essential for understanding the compound's behavior under different conditions. The structural investigations by Tzimopoulos et al. (2010) into similar compounds highlight the importance of understanding these properties (Tzimopoulos, Czapik, Gdaniec, Bakas, Isab, Varvogli, & Akrivos, 2010).
Chemical Properties Analysis
Chemical properties include reactivity, stability, and chemical interactions with other compounds. Research such as that by Gein et al. (2012) into related compounds sheds light on their chemical behavior and potential applications (Gein, Dyrenkov, Kornienko, Vakhrin, Veikhman, & Slepukhin, 2012).
科学的研究の応用
Antibacterial Activity
Research conducted by Костенко et al. (2015) and Kostenko et al. (2015) demonstrated the synthesis of hydrazides related to the core structure, showing significant antibacterial properties. These studies highlight the compound's potential in the development of new antibacterial agents, showcasing its relevance in medicinal chemistry and pharmacological research (Костенко et al., 2015) (Kostenko et al., 2015).
Potential in Coordination Chemistry
The compound and its derivatives have been studied for their ability to coordinate with metal centers, affecting photophysical properties. This is particularly evident in the work of Tzimopoulos et al. (2010) and Sivakumar et al. (2011), where the synthesis and structural investigation of organometallic complexes offer insights into their physicochemical properties and potential applications in materials science and luminescence-based technologies (Tzimopoulos et al., 2010) (Sivakumar et al., 2011).
Synthetic Applications and Biological Activity Prediction
Kharchenko et al. (2008) explored the synthesis of novel bicyclic systems, leading to the prediction of biological activities for the synthesized compounds. This study underscores the importance of this compound in facilitating the development of new chemical entities with potential therapeutic applications (Kharchenko et al., 2008).
Exploration of Antioxidant Activity
Tumosienė et al. (2019) synthesized derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and evaluated their antioxidant activities. Some of these compounds showed potent antioxidant activity, highlighting the compound's utility in the search for new antioxidant agents (Tumosienė et al., 2019).
Nootropic Agents Synthesis
Valenta et al. (1994) investigated the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds, including nootropic agents. This research illustrates the compound's potential in contributing to the development of cognitive enhancers and neuroprotective drugs (Valenta et al., 1994).
特性
IUPAC Name |
(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-19-6-2-3-14(19)17(21)20-8-12(13(9-20)18(22)23)11-4-5-15-16(7-11)25-10-24-15/h2-7,12-13H,8-10H2,1H3,(H,22,23)/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXJFJVZOFSXAC-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CC(C(C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{5-[(phenylthio)methyl]-2-furoyl}-1,4-oxazepan-6-ol](/img/structure/B5543349.png)
![8-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5543356.png)
![(4S)-N-ethyl-4-[(methoxyacetyl)amino]-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-L-prolinamide](/img/structure/B5543359.png)

![5,5-dimethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5543372.png)


![N,N-dimethyl-2-({[3-(3-thienyl)propanoyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5543411.png)
![5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5543412.png)

![5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5543438.png)

![4-[(4-methylbenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543447.png)
![methyl 4-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5543461.png)